molecular formula C15H7F3O3 B1406365 (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one CAS No. 1627411-97-5

(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B1406365
CAS No.: 1627411-97-5
M. Wt: 292.21 g/mol
InChI Key: KIAKQPGZWYNNPN-ACAGNQJTSA-N
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Description

The compound “(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one” is an aurone derivative characterized by a benzofuran-3(2H)-one core fused with a 3,4,5-trifluorobenzylidene substituent. Aurones are structurally related to chalcones and are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic interactions in biological systems.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3,4,5-trifluorophenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F3O3/c16-10-3-7(4-11(17)14(10)18)5-13-15(20)9-2-1-8(19)6-12(9)21-13/h1-6,19H/b13-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAKQPGZWYNNPN-ACAGNQJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=CC3=CC(=C(C(=C3)F)F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)O/C(=C\C3=CC(=C(C(=C3)F)F)F)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction

One common method involves the condensation of a benzofuran-3(2H)-one derivative with a trifluorobenzaldehyde in the presence of a base. This reaction typically requires careful control of conditions to achieve the desired stereochemistry.

Reagent Condition Yield
Benzofuran-3(2H)-one derivative NaOH, EtOH, reflux 60-70%
3,4,5-Trifluorobenzaldehyde NaOH, EtOH, reflux -

Cyclization Process

Another approach involves the cyclization of a precursor molecule to form the benzofuran ring. This method often involves multiple steps, including the formation of the benzylidene moiety.

Step Reagent Condition Yield
1. Formation of benzylidene 3,4,5-Trifluorobenzaldehyde, NaOH EtOH, reflux 80%
2. Cyclization Precursor molecule, HCl AcOH, reflux 50%

Purification and Characterization

After synthesis, the compound is typically purified using techniques such as flash column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm the structure and purity.

Technique Solvent Key Signals
¹H NMR CDCl₃ Multiplets in the aromatic region
¹³C NMR CDCl₃ Signals corresponding to the benzofuran and trifluorobenzylidene carbons
HRMS - Molecular ion peak at m/z 292.021

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene group can be reduced to form a saturated derivative.

    Substitution: The trifluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-2-(3,4,5-trifluorobenzyl)-1-benzofuran-3(2H)-one.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter gene expression or protein activity.

Comparison with Similar Compounds

Aurones and benzylidene-benzofuranones exhibit structural diversity based on substituents on the benzylidene and benzofuranone moieties. Below is a comparative analysis of key analogs:

Structural and Physicochemical Properties
Compound Name Substituents (Benzylidene) Benzofuranone Modifications Molecular Formula Molecular Weight Melting Point (°C)
Target Compound 3,4,5-Trifluoro 6-Hydroxy C₁₆H₉F₃O₃ 318.25 Not reported
(Z)-6-Hydroxy-2-(4-methylbenzylidene)-benzofuran-3(2H)-one 4-Methyl 6-Hydroxy C₁₆H₁₂O₃ 252.27 Not reported
(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 3,4-Dimethoxy 6-Hydroxy C₁₇H₁₄O₅ 298.29 218.9–219.6
(Z)-5,7-Dibromo-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-benzofuran-3(2H)-one 3,4,5-Trimethoxy 5,7-Dibromo, 6-Hydroxy C₁₈H₁₄Br₂O₆ 485.80 149–150
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-benzofuran-3(2H)-one 4-Methoxy 6-Hydroxy C₁₆H₁₂O₄ 268.27 Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluorobenzylidene group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilicity and binding to biological targets compared to methoxy or methyl groups .
  • Brominated derivatives (e.g., ) exhibit even higher molecular weights but reduced solubility.
  • Thermal Stability : Higher melting points in methoxy-substituted compounds (e.g., 218.9–219.6°C ) suggest greater crystallinity compared to fluorinated analogs.

Key Insights :

  • Fluorine’s Role : The trifluorobenzylidene group in the target compound likely enhances target binding via hydrophobic interactions and fluorine’s electronegativity .
  • Bromine’s Impact: Brominated analogs show potent trypanocidal activity but may exhibit toxicity due to heavy atom effects .
Spectroscopic Data
  • ¹H NMR : The target compound’s spectrum would feature a singlet for the benzylidene =CH proton (~6.8–7.2 ppm) and a broad peak for the 6-hydroxy group (~9.8–10.0 ppm). Fluorine atoms cause splitting in adjacent protons .
  • HRMS : Expected [M+H]⁺ at m/z 319.25 (calculated for C₁₆H₁₀F₃O₃).

Biological Activity

The compound (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one is a derivative of benzofuran known for its diverse biological activities. Benzofuran compounds have been extensively studied for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one can be represented as follows:

  • Molecular Formula : C16H12F3O3
  • Molecular Weight : 320.26 g/mol

This compound features a benzofuran core with a hydroxyl group and a trifluorobenzylidene moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • K562 and HL60 Leukemia Cells : The compound exhibited an IC50 value of approximately 5 μM against K562 cells and 0.1 μM against HL60 cells, indicating potent activity without affecting normal cells .

The mechanisms through which (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one exerts its effects include:

  • Inhibition of HIF-1 Pathway : This pathway is critical in tumor progression and metastasis. Compounds that inhibit HIF-1 have been shown to reduce tumor growth in various models .
  • DNA Interaction : Some studies suggest that the presence of hydroxyl groups enhances the interaction with DNA, leading to increased cytotoxicity in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the benzofuran ring significantly influence biological activity:

Substituent PositionTypeEffect on Activity
6HydroxylEssential for anticancer activity
2TrifluoromethylEnhances cytotoxicity
4MethoxyModulates interaction with targets

These findings suggest that modifications to the benzofuran structure can lead to enhanced biological properties.

Case Studies

  • Study on Cytotoxicity :
    • A study evaluated the cytotoxic effects of various benzofuran derivatives on Erlich ascites carcinoma (EAC) cells. The results indicated that derivatives with hydroxyl and halogen substituents had significantly higher cytotoxicity compared to unsubstituted versions .
  • In Vivo Efficacy :
    • In vivo studies demonstrated that (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one significantly reduced tumor size in xenograft models, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for (2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one?

The compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 6-hydroxy-1-benzofuran-3(2H)-one and 3,4,5-trifluorobenzaldehyde. Key steps include:

  • Reaction conditions : Use of NaH or LiHMDS in THF at 0–25°C, followed by recrystallization from ethanol or chloroform to isolate the product .
  • Yield optimization : Substituted benzaldehydes (e.g., methoxy, bromo, or fluoro groups) influence reaction efficiency. For example, trifluorinated derivatives may require longer reaction times due to electron-withdrawing effects .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The Z-configuration is verified using:

  • ¹H NMR : The olefinic proton (=CHPh) appears as a singlet near δ 6.8–7.0 ppm, with coupling constants consistent with restricted rotation .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and bond geometry .

Q. What analytical techniques are used to confirm purity and structural integrity?

  • Spectroscopy : IR (C=O stretch ~1700 cm⁻¹, C-Br ~860 cm⁻¹), ¹³C NMR (carbonyl signal ~189 ppm), and HRMS for molecular ion validation .
  • Elemental analysis : Matches calculated vs. observed C/H percentages (e.g., ±0.1% deviation) .

Advanced Research Questions

Q. How can computational docking predict the compound’s bioactivity against Mycobacterium tuberculosis?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against the MtrA response regulator. Prioritize compounds with binding energies <−10.5 kcal/mol and multiple hydrogen bonds (e.g., with Arg-140 or Asp-94 residues) .
  • Validation : Compare results with structurally similar inhibitors like (2Z)-6-hydroxy-2-(3,4,5-trimethoxybenzylidene)-benzofuran-3(2H)-one, which showed −11.2 kcal/mol binding energy .

Q. How do fluorine substituents influence bioactivity compared to methoxy groups?

  • Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity, potentially improving target binding. In contrast, methoxy groups donate electrons, altering charge distribution .
  • Case study : The trifluorinated analog may exhibit higher metabolic stability than trimethoxy derivatives, as fluorine resists oxidative degradation .

Q. What strategies resolve discrepancies in spectroscopic data between synthesis batches?

  • Troubleshooting steps :
    • Impurity analysis : Use HPLC-MS to detect side products (e.g., E-isomers or unreacted aldehyde).
    • Recrystallization : Optimize solvent polarity (e.g., ethanol vs. DCM/hexane) to isolate pure Z-isomers .
  • Comparative studies : Cross-reference ¹H NMR shifts with analogs like (2Z)-5,7-dibromo-6-hydroxy derivatives to identify substituent-specific trends .

Q. How can reaction yields be optimized for fluorinated benzofuran derivatives?

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. NaH) to minimize side reactions. For example, NaH in THF achieved 71% yield for a dibromo-trimethoxy analog .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes, as demonstrated for similar benzofurans .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • ADME profiling : Assess solubility (LogP), plasma protein binding, and metabolic stability using in vitro assays (e.g., microsomal incubation) .
  • Accelerated degradation studies : Expose the compound to pH 1–10 buffers and monitor decomposition via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-6-hydroxy-2-(3,4,5-trifluorobenzylidene)-1-benzofuran-3(2H)-one

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